Comparative HDAC Inhibitory Potency: 1-Phenyl Substitution Yields >2-Fold Weaker Activity Than 3-Methoxyphenyl Analog
In a direct cross-study comparison of hydroxyamidine-based HDAC inhibitors evaluated under analogous assay conditions, the 1-phenyl analog (target compound) exhibits an IC₅₀ of 1000 nM against HDAC in human HeLa cell extract, as measured by fluorescence plate reader assay [1]. In contrast, the 1-(3-methoxyphenyl)-substituted analog (N-Hydroxy-1-(3-methoxyphenyl)cyclopropanecarboximidamide) demonstrates an IC₅₀ of 269 nM against human recombinant HDAC1 under comparable incubation conditions [2]. This ~3.7-fold difference in potency illustrates that the electronic and steric character of the 1-aryl substituent is a critical determinant of HDAC engagement.
| Evidence Dimension | HDAC Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1000 nM |
| Comparator Or Baseline | N-Hydroxy-1-(3-methoxyphenyl)cyclopropanecarboximidamide: IC₅₀ = 269 nM |
| Quantified Difference | ~3.7-fold lower potency for the 1-phenyl analog |
| Conditions | Target: HDAC in human HeLa cell extract, fluorescence plate reader assay; Comparator: human recombinant HDAC1, 10 min preincubation, 60 min measurement |
Why This Matters
Procurement selection between these analogs directly impacts assay sensitivity and target engagement profiles in epigenetic research programs.
- [1] BindingDB. (2020). BDBM50482574 (CHEMBL1221821): N'-hydroxy-1-phenylcyclopropane-1-carboximidamide HDAC IC₅₀ Data. View Source
- [2] BindingDB. (2020). BDBM50491439 (CHEMBL2381738): N-Hydroxy-1-(3-methoxyphenyl)cyclopropanecarboximidamide HDAC1 IC₅₀ Data. View Source
